

# AXL-Independent Effects of Bemcentinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bemcentinib |           |
| Cat. No.:            | B612113     | Get Quote |

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **Bemcentinib** (formerly BGB324, R428) is a first-in-class, orally bioavailable, and selective inhibitor of the AXL receptor tyrosine kinase, currently under investigation in multiple clinical trials for various malignancies and COVID-19.[1][2] While its on-target AXL inhibition is well-documented, a growing body of evidence reveals that **Bemcentinib** exerts significant biological effects independent of its primary target. These AXL-independent activities, including the profound disruption of autophagy and the endo-lysosomal system, off-target kinase inhibition leading to anti-proliferative effects, and contributions to its antiviral activity, are critical for a comprehensive understanding of its mechanism of action, clinical efficacy, and potential toxicities.[3][4][5] This technical guide provides an in-depth overview of the known AXL-independent effects of **Bemcentinib**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

# Disruption of Autophagy and the Endo-Lysosomal System

One of the most significant AXL-independent effects of **Bemcentinib** is its ability to impair autophagic flux.[3][6] This action is distinct from that of highly specific AXL inhibitors, such as LDC1267, which do not impact the autophagy process, and from AXL gene silencing via CRISPR-Cas9 or siRNA, which also has no effect on autophagic flux.[3][4][5] This evidence strongly indicates that **Bemcentinib**'s effect on autophagy is an off-target activity.



#### **Mechanism of Action**

**Bemcentinib** blocks the later stages of autophagy, specifically inhibiting the fusion of autophagosomes with lysosomes. This blockade prevents the degradation of autophagic cargo, leading to the intracellular accumulation of autophagosomes, evidenced by an increase in the lipidated form of LC3 (LC3-II) and the autophagy substrate p62 (sequestosome 1).[5][6] This disruption of the endo-lysosomal system often results in pronounced cytoplasmic vacuolization.

[3] Studies have shown that this effect persists even in AXL knockout (KO) cells, confirming its independence from the drug's primary target.[5]

### **Supporting Data**

Table 1: Effect of **Bemcentinib** on Autophagy Markers in Glioblastoma Cells Data summarized from studies in LN229 glioblastoma cell lines treated for 24 hours.[5][6]

| Treatment Group<br>(2.5 μM) | Cell Line      | LC3-II / LC3-I Ratio<br>(Fold Change vs.<br>WT DMSO) | p62 Level (Fold<br>Change vs. WT<br>DMSO) |
|-----------------------------|----------------|------------------------------------------------------|-------------------------------------------|
| Bemcentinib                 | Wild-Type (WT) | Significant Increase                                 | Significant Increase                      |
| Bemcentinib                 | AXL KO         | Significant Increase                                 | Significant Increase                      |
| LDC1267 (AXL-specific)      | Wild-Type (WT) | No Significant Change                                | No Significant Change                     |
| LDC1267 (AXL-<br>specific)  | AXL KO         | No Significant Change                                | No Significant Change                     |

## **Signaling Pathway**





Click to download full resolution via product page

Caption: AXL-independent disruption of autophagic flux by **Bemcentinib**.

## Experimental Protocol: Autophagy Flux Assay (Western Blot-Based)



This protocol is designed to measure changes in autophagy markers LC3 and p62.

#### Cell Culture and Treatment:

- Plate cells (e.g., LN229 wild-type and AXL KO) in 6-well plates and allow them to adhere overnight.
- Treat cells with the desired concentration of **Bemcentinib** (e.g., 2.5 μM), a negative control (e.g., LDC1267), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Optional: For a more direct measure of flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the main treatment. This prevents degradation of LC3-II that has reached the lysosome.

#### Protein Extraction:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.

#### • Protein Quantification:

 Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

#### Western Blotting:

 Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.



- Denature samples by boiling at 95-100°C for 5-10 minutes.
- Load 20-30 μg of protein per lane onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
   Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., α-Tubulin, β-actin, or GAPDH) should also be used.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- · Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Capture the signal using a digital imager or X-ray film.
  - Quantify the band intensities using densitometry software (e.g., ImageJ).
  - Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. Compare treated samples to the vehicle control. An accumulation of both LC3-II and p62 indicates a blockage in autophagic flux.

## Off-Target Kinase Inhibition and Anti-Proliferative Effects



Studies have demonstrated that **Bemcentinib** inhibits the proliferation of cancer cells, such as glioblastoma, in a manner that is independent of AXL.[3][5] This effect is not observed with AXL depletion via siRNA, suggesting that it stems from off-target activities of the compound.

#### **Mechanism of Action**

**Bemcentinib**'s anti-proliferative effects can be attributed to its inhibition of other kinases beyond the TAM family (Tyro3, AXL, Mer).[5] For instance, at therapeutic concentrations, **Bemcentinib** is known to inhibit FLT3.[7] It can reduce the phosphorylation of key downstream signaling nodes like AKT and ERK1/2 at concentrations lower than those required to achieve complete inhibition of AXL phosphorylation.[5] This suggests that **Bemcentinib**'s impact on these central pro-survival pathways is not solely mediated through AXL.

## **Supporting Data**

Table 2: Kinase Selectivity Profile of **Bemcentinib** Data summarized from in vitro and cell-based assays.[8][9]

| Kinase | Туре            | IC50                                       | Selectivity vs. AXL |
|--------|-----------------|--------------------------------------------|---------------------|
| AXL    | TAM RTK         | 14 nM                                      | -                   |
| Mer    | TAM RTK         | ~700 nM                                    | ~50-fold            |
| Tyro3  | TAM RTK         | >1400 nM                                   | >100-fold           |
| Abl    | Non-receptor TK | >1400 nM                                   | >100-fold           |
| FLT3   | RTK             | Inhibited at therapeutic concentrations[7] | -                   |

Table 3: AXL-Independent Effect on Cell Viability Conceptual summary based on findings in glioblastoma cells.[3][5]



| Treatment                         | Cell Line    | Effect on Viability   | AXL-Dependence |
|-----------------------------------|--------------|-----------------------|----------------|
| siRNA-mediated AXL depletion      | Glioblastoma | No significant change | -              |
| Bemcentinib                       | Glioblastoma | Significant decrease  | No             |
| Gilteritinib (FLT3/AXL inhibitor) | Glioblastoma | Significant decrease  | No             |

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Bemcentinib inhibits growth via on-target (AXL) and off-target pathways.



#### **Experimental Protocol: Cell Viability Assay**

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
- Treatment: Add serial dilutions of **Bemcentinib** to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified
   CO<sub>2</sub> incubator.
- Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo®.
- Measurement:
  - For MTT: Incubate for 2-4 hours, then solubilize the formazan crystals with DMSO or another suitable solvent. Read the absorbance at ~570 nm using a microplate reader.
  - For CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence using a microplate reader.
- Analysis: Normalize the readings to the vehicle control wells. Plot the results as percent viability versus drug concentration and calculate the IC<sub>50</sub> value using non-linear regression analysis.

## **Antiviral Activity**

**Bemcentinib** has been investigated as a host-directed therapy for several enveloped viruses, including SARS-CoV-2, Ebola, and Zika virus.[1][3] While AXL can be used as an entry receptor by some viruses through a process called "apoptotic mimicry," evidence suggests that **Bemcentinib**'s antiviral action may not be solely dependent on AXL inhibition.[10][11][12]

#### **AXL-Dependent vs. Independent Mechanisms**

The AXL-dependent mechanism involves the virus displaying phosphatidylserine on its surface, which is bridged by the AXL ligand GAS6 to the AXL receptor, facilitating viral entry.[10] However, an AXL-independent mechanism has also been proposed, linked to **Bemcentinib**'s known ability to disrupt lysosomal function.[6][13] Since many viruses rely on endo-lysosomal



trafficking and acidification for successful entry and replication, this off-target effect could contribute significantly to the drug's antiviral properties. This is supported by findings that a **Bemcentinib** analog, WYS-633, which is inactive against AXL kinase, still potently inhibits SARS-CoV-2 infection.[13]

### **Supporting Data: COVID-19 Clinical Trials**

Table 4: Summary of Efficacy Data from Phase II COVID-19 Trials (BGBC020 & ACCORD2) Combined and individual trial data for hospitalized patients receiving **Bemcentinib** + Standard of Care (SoC) vs. SoC alone.[14][15][16]

| Endpoint                       | Bemcentinib + SoC | SoC Alone   | Trial / Note          |
|--------------------------------|-------------------|-------------|-----------------------|
| Survival to Day 29             | 96.5%             | 91.0%       | Combined Analysis[14] |
| Mortality within 29 Days       | 3.4% (3/88)       | 8.8% (8/91) | Combined Analysis[14] |
| Clinical Response by<br>Day 29 | 90% (26/29)       | 69% (22/32) | ACCORD2[16]           |
| Median Time to<br>Response     | 7.0 days          | 9.5 days    | ACCORD2[16]           |

### **Supporting Data: Preclinical Antiviral Activity**

Table 5: In Vitro Anti-SARS-CoV-2 Activity of **Bemcentinib** Data from cell-based assays.[13]

| Assay                      | Cell Line    | Virus            | IC <sub>50</sub> |
|----------------------------|--------------|------------------|------------------|
| Viral Infection Assay      | A549-hACE2   | SARS-CoV-2       | 0.070 μΜ         |
| Pseudovirus Entry<br>Assay | HEK293-hACE2 | VSV-SARS-CoV-2pp | 5.7 μΜ           |

### **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral efficacy testing.

# Experimental Protocol: Pseudovirus Neutralization Assay

- Pseudovirus Production:
  - Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike) and a plasmid for a replication-deficient viral core that contains a reporter gene (e.g., VSV-ΔG-Luciferase).
  - After 48-72 hours, harvest the supernatant, clarify by centrifugation, and filter.



- Titer the pseudovirus stock on susceptible target cells.
- Neutralization Assay:
  - Seed target cells susceptible to the virus (e.g., HEK293-hACE2) in a 96-well white, clearbottom plate and incubate overnight.
  - Prepare serial dilutions of Bemcentinib in cell culture medium.
  - In a separate plate, mix the diluted compound with a fixed amount of pseudovirus and incubate for 1 hour at 37°C to allow for binding/inhibition.
  - Remove the medium from the target cells and add the virus-compound mixture.
  - Include "cells only" (no virus) and "virus only" (no compound) controls.
- Incubation and Readout:
  - o Incubate the plates for 24-48 hours.
  - Lyse the cells and measure the reporter gene activity (e.g., add a luciferase substrate and measure luminescence) using a plate reader.
- Analysis:
  - Subtract the background signal from the "cells only" control.
  - Normalize the data to the "virus only" control (representing 100% infection).
  - Plot the percent neutralization against the compound concentration and determine the IC<sub>50</sub> value using non-linear regression.

### **Conclusion and Implications**

The biological activities of **Bemcentinib** extend well beyond its primary function as an AXL kinase inhibitor. Its profound, AXL-independent effects on core cellular processes such as autophagy and its ability to inhibit other pro-survival kinases are crucial aspects of its pharmacological profile. These off-target actions may contribute significantly to its therapeutic



efficacy in both oncology and infectious diseases.[3][13] However, they may also be responsible for certain observed toxicities.[4] Acknowledging and understanding these AXL-independent mechanisms is therefore essential for the rational design of combination therapies, the interpretation of clinical trial outcomes, and the development of biomarker strategies to identify patient populations most likely to benefit from **Bemcentinib** treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bemcentinib BerGenBio/Rigel Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 2. Bemcentinib Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The AXL inhibitor bemcentinib overcomes microenvironment-mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. files.bergenbio.com [files.bergenbio.com]
- 11. BerGenBio Announces Top Line Data from Phase II Trial Assessing Bemcentinib in Hospitalised COVID-19 Patients [prnewswire.com]
- 12. news.cision.com [news.cision.com]
- 13. biorxiv.org [biorxiv.org]
- 14. BerGenBio Presents Encouraging Combined Data for Bemcentinib from Two Phase II COVID-19 Studies at ECCMID - BioSpace [biospace.com]



- 15. BERGENBIO ANNOUNCES COMPLETE DATA ANALYSIS OF ACCORD2 PHASE II BEMCENTINIB STUDY IN HOSPITALIZED COVID-19 PATIENTS - PRIMARY EFFICACY ENDPOINT MET [prnewswire.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [AXL-Independent Effects of Bemcentinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612113#axl-independent-effects-of-bemcentinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com